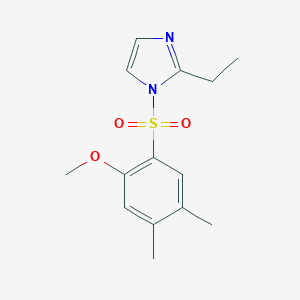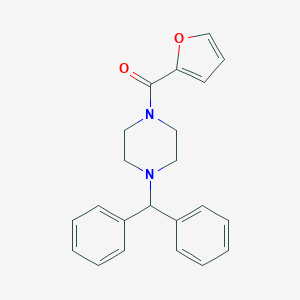![molecular formula C23H16BrNO3S B345656 4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate CAS No. 329777-85-7](/img/structure/B345656.png)
4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate” is a chemical compound with a complex structure . It is also known as "4-[(Z)-[(naphthalen-1-yl)methylidene]amino]phenyl 4-bromobenzene-1-sulfonate" .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple aromatic rings and functional groups . The molecular formula is C23H16BrNO3S, and it has an average mass of 322.402 Da and a monoisotopic mass of 322.147003 Da .Applications De Recherche Scientifique
Synthetic Applications and Antibacterial Potential
Research has shown that compounds derived from naphthalene and benzenesulfonamide frameworks exhibit significant antibacterial properties. For instance, derivatives synthesized from naphthalen-1-amine with benzenesulfonyl chloride demonstrated potent antibacterial activity against various bacterial strains. These compounds, structured through specific synthetic pathways, were structurally elucidated and identified as promising antibacterial agents with moderate to weak enzyme inhibitory capabilities (Abbasi et al., 2015).
Anticancer Activity
Another significant application involves the synthesis of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, which demonstrated potent cytotoxic activity against human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF‐7 (breast cancer) cells. These compounds showed remarkable cytotoxic activity, suggesting their potential as potent agents against several cancer types. The mechanism of action includes apoptosis induction and cell cycle arrest, highlighting their therapeutic promise in cancer treatment (Ravichandiran et al., 2019).
Fluorescent Amino Acid Derivatives
The synthesis of fluorescent amino acid derivatives, such as 4-Ethoxymethylene-2-[1]-naphthyl-5(4H)-oxazolone, from naphthoyl-glycine, opens up applications in biochemical and medical research. These compounds offer potential utility in cellular compartment monitoring due to their pH-sensitive emission properties, which could be advantageous for studying cellular processes and diagnostics (Kóczán et al., 2001).
Iron(III) Recognition
Azo compounds, including derivatives of 4,4′-(4,5-diaminonaphthalen-1,8-yldiazo)-bisbenzenesulfonate, have been studied for their potential in Fe3+ recognition in acidic solutions. These compounds interact specifically with Fe3+, altering the absorption and emission spectra significantly, suggesting their application in sensor technologies for metal ion detection (Cheng et al., 2008).
Propriétés
IUPAC Name |
[4-(naphthalen-1-ylmethylideneamino)phenyl] 4-bromobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO3S/c24-19-8-14-22(15-9-19)29(26,27)28-21-12-10-20(11-13-21)25-16-18-6-3-5-17-4-1-2-7-23(17)18/h1-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILNRDNECMWOJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NC3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345573.png)

![2-ethyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B345576.png)
![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345580.png)


![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345596.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B345597.png)
![2-chloro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B345652.png)
![1'H-spiro[cyclopentane-1,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine](/img/structure/B345659.png)
![N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]benzamide](/img/structure/B345660.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B345664.png)
![3-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol](/img/structure/B345666.png)